7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that features a pyrazole and pyrimidine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might start with the preparation of a pyrazole intermediate, followed by its reaction with a pyrimidine derivative under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of the bromine atom, the compound can participate in nucleophilic substitution reactions.
Cyclization Reactions: The pyrazole and pyrimidine rings can be involved in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Catalysts: Transition metal catalysts like palladium can facilitate certain cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino-substituted derivative of the original compound .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology and Medicine
In biological and medicinal research, 7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to fields like electronics and materials science .
Mechanism of Action
The mechanism of action of 7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyrimidine derivatives, such as:
- 7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
- Benzenamine, 4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)
Uniqueness
What sets 7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid apart is its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
7-(4-bromo-1-ethylpyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN5O2/c1-2-17-6-7(13)11(16-17)9-3-4-14-10-5-8(12(19)20)15-18(9)10/h3-6H,2H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFHWROHMVVJRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=NC3=CC(=NN23)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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